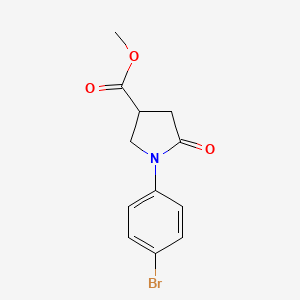

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Description

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which also contains a carboxylate ester and a ketone functional group

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-17-12(16)8-6-11(15)14(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSILPCFQYCQJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a condensation reaction followed by cyclization. For example, 4-bromobenzaldehyde can be reacted with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the formation of derivatives with desired properties .

2. Material Science

In materials science, this compound is explored for its potential use in developing new materials, including polymers and liquid crystals. Its unique properties can enhance the performance of these materials, leading to innovations in various industrial applications.

Biological Applications

1. Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung carcinoma (A-549) cells . The mechanism of action involves inducing apoptosis through mitochondrial pathways, which has been confirmed through caspase activation assays .

2. Enzyme Interactions

The compound is also used to study enzyme interactions, acting as a probe in biochemical assays. Its bromophenyl group enhances binding affinity to specific enzymes, allowing researchers to explore its role in enzyme regulation and inhibition .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated cytotoxicity with IC50 values indicating effective growth inhibition. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression .

Case Study 2: Material Development

Another research effort focused on the application of this compound in synthesizing novel polymers with enhanced thermal stability. The study highlighted how modifications to the pyrrolidine ring could lead to improved material properties, making it suitable for advanced applications in electronics and coatings.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile modifications possible; useful in creating complex molecules |

| Material Science | Development of new materials | Potential use in polymers and liquid crystals |

| Biology | Antimicrobial and anticancer activity | Induces apoptosis; effective against multiple cancer cell lines |

| Biochemistry | Study of enzyme interactions | Acts as a probe; enhances binding affinity |

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

- Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

- Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in certain applications.

Biological Activity

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a pyrrolidine ring, which includes a carboxylate ester and a ketone functional group . This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Interaction : The compound can interact with specific enzymes, potentially inhibiting their activity. This may alter metabolic pathways critical for cell function and proliferation.

- Receptor Modulation : The bromophenyl group may engage with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acids, influencing receptor activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related pyrrolidine compounds demonstrate significant antibacterial and antifungal activities . The specific activity of this compound in this regard remains an area of active investigation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to affect cell signaling pathways involved in cancer proliferation has been noted, particularly regarding its interaction with cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating key signaling pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | Chlorine substituent | Moderate anticancer activity |

| Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | Fluorine substituent | Enhanced receptor binding affinity |

| Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | Methyl substituent | Reduced metabolic stability |

This compound is distinct due to the presence of the bromine atom, which enhances its reactivity and potential interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrrolidine derivatives:

- Antitumor Activity : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines. For example, compounds structurally related to this compound were found to exhibit EC50 values below 10 µM against melanoma cells .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for understanding how modifications to the molecular structure impact biological efficacy .

Q & A

Basic: What are the standard synthetic routes for Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step protocols starting with precursor molecules such as substituted pyrrolidines or brominated aryl compounds. A common approach includes:

Core Formation : Cyclization of γ-keto esters with brominated anilines under reflux conditions (e.g., using ethanol or toluene as solvents).

Esterification : Introduction of the methyl ester group via nucleophilic acyl substitution or transesterification.

Purification : Column chromatography or recrystallization to isolate the product.

Key parameters include temperature control (~80–110°C), solvent polarity (polar aprotic solvents for cyclization), and stoichiometric ratios of reagents to minimize side reactions .

Advanced: How can contradictory yields in reported synthesis methods be resolved?

Methodological Answer:

Contradictions often arise from variations in reaction conditions. To address this:

- Optimization Studies : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading).

- In-situ Monitoring : Employ techniques like TLC or HPLC to track intermediate formation and adjust reaction times.

- Impurity Analysis : Characterize byproducts via LC-MS or NMR to identify competing pathways (e.g., over-oxidation or dimerization) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHBrNO).

- Elemental Analysis : Validate Br content (~20–22% by weight) .

Advanced: How does X-ray crystallography enhance understanding of this compound’s reactivity?

Methodological Answer:

X-ray studies reveal:

- Conformational Flexibility : The pyrrolidone ring adopts a twisted envelope conformation, influencing steric interactions.

- Intermolecular Interactions : Hydrogen bonding between the carbonyl oxygen and adjacent molecules, which may affect solubility and crystallization behavior.

- Electron Density Maps : Identify regioselectivity in bromophenyl substitution for targeted derivatization .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry : As a scaffold for kinase inhibitors or GPCR modulators due to the bromophenyl group’s role in π-π stacking.

- Material Science : Functionalization into polymers with tailored thermal stability.

- Catalysis : As a ligand precursor in transition-metal complexes .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

- Systematic Substitution : Replace the bromine atom with other halogens or electron-withdrawing groups (e.g., -CF) to assess electronic effects.

- Bioassay Integration : Test derivatives in enzyme inhibition assays (e.g., IC determination for target enzymes).

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential irritant vapors from the ester group.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: What challenges arise in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Exothermic Reactions : Implement cooling systems for cyclization steps to prevent thermal runaway.

- Solvent Selection : Transition from dichloromethane (small-scale) to toluene (large-scale) for easier recycling.

- Purification : Replace column chromatography with fractional distillation or continuous crystallization .

Basic: How is the purity of the compound validated post-synthesis?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.

- Melting Point Analysis : Compare observed mp (e.g., 120–125°C) with literature values.

- Spectroscopic Consistency : Match IR carbonyl stretches (~1740 cm) to reference data .

Advanced: What role does the bromophenyl group play in pharmacological activity?

Methodological Answer:

- Lipophilicity Enhancement : Increases membrane permeability, critical for CNS-targeting drugs.

- Target Binding : The bromine atom’s van der Waals radius (~1.85 Å) fits hydrophobic pockets in enzymes like PDE4.

- Metabolic Stability : Resists oxidative metabolism due to bromine’s electronegativity, prolonging half-life .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water Mixtures : Achieve high recovery rates (70–80%) via slow cooling.

- Diethyl Ether : Suitable for rapid crystallization but may trap solvent impurities.

- Ethyl Acetate/Hexane : Gradient systems for polymorph control .

Advanced: How can computational tools predict its spectroscopic properties?

Methodological Answer:

- NMR Prediction : Software like ACD/Labs or ChemDraw simulates splitting patterns using Karplus equations.

- IR Simulations : DFT-based tools (e.g., Gaussian) model vibrational modes of the ester carbonyl.

- MS Fragmentation : Algorithms (e.g, METLIN) predict cleavage patterns for HRMS validation .

Basic: What are common degradation pathways observed under storage?

Methodological Answer:

- Hydrolysis : Ester group cleavage in humid conditions, forming carboxylic acid derivatives.

- Photodegradation : Bromophenyl moiety undergoes debromination under UV light.

- Oxidation : Pyrrolidone ring oxidation at the α-carbon, forming lactam byproducts .

Advanced: How can chiral resolution be achieved for enantiomeric derivatives?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA).

- Kinetic Resolution : Employ enzymes like lipases for asymmetric hydrolysis.

- Crystallization-Induced Diastereomerism : Add chiral resolving agents (e.g., tartaric acid) .

Basic: What spectroscopic red flags indicate synthetic impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.